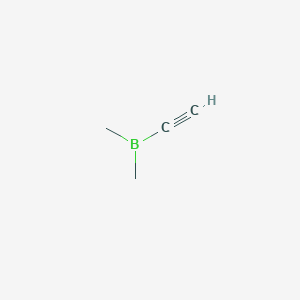

Borane, ethynyldimethyl-

Description

Historical Perspectives and Foundational Discoveries in Organoborane Synthesis and Reactivity

The journey of organoborane chemistry is marked by pivotal discoveries that have revolutionized the landscape of organic synthesis. A significant breakthrough came with the work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his research on organoboranes. vulcanchem.comresearchgate.netnp-mrd.org His development of the hydroboration reaction in the 1950s provided a remarkably efficient and stereoselective method for the synthesis of organoboranes from alkenes and alkynes. researchgate.netlibretexts.org This discovery transformed organoboranes from chemical curiosities into readily accessible and highly useful synthetic intermediates. libretexts.org

Initially, the significance of Brown's discovery was not universally recognized, as the reactivity of organoboranes was not yet fully explored. libretexts.org However, subsequent research by Brown and others unveiled the vast synthetic potential of these compounds, demonstrating their conversion into a wide array of functional groups, including alcohols, amines, and carbonyl compounds. oregonstate.edu

Overview of Organoborane Reactivity and Utility in Modern Synthetic Chemistry

The utility of organoboranes in contemporary synthetic chemistry is vast and continues to expand. Their reactivity is primarily dictated by the electron-deficient nature of the boron atom, which makes them susceptible to reaction with a wide range of reagents. hmdb.ca

A paramount application of organoboranes is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orgnih.gov This reaction, which forms a carbon-carbon bond between an organoborane and an organic halide, has become one of the most important and widely used methods for the synthesis of biaryls, a common motif in pharmaceuticals and materials science. nih.gov The mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing byproducts contribute to the widespread adoption of this methodology. nih.gov

Beyond cross-coupling reactions, organoboranes are employed in a multitude of other transformations, including:

Asymmetric Synthesis: Chiral organoboranes are utilized as reagents and catalysts to achieve high levels of stereocontrol in the synthesis of enantiomerically pure compounds. oregonstate.edu

Conjugate Additions: Organoboranes can participate in the 1,4-addition to α,β-unsaturated carbonyl compounds.

Reductions: Certain organoborane reagents are effective and selective reducing agents for various functional groups. researchgate.net

The versatility of organoboranes has cemented their status as a vital class of reagents in both academic research and industrial chemical production. oregonstate.edunist.gov

Positioning of Ethynyldimethylborane within the Broader Organoborane Landscape

Within the diverse family of organoboranes, alkynylboranes represent a subclass with distinct reactivity. Ethynyldimethylborane, with the chemical formula C₄H₇B, is a specific member of this subclass. Alkynylboranes, in general, are valuable reagents in organic synthesis due to the presence of the reactive carbon-carbon triple bond directly attached to the boron atom. This arrangement allows for a unique set of transformations, particularly in the formation of new carbon-carbon bonds.

Ethynyldimethylborane, with its two methyl groups attached to the boron, is a relatively simple yet representative example of an alkynylborane. The methyl groups influence the steric and electronic properties of the boron center, which in turn affects the compound's reactivity compared to other alkynylboranes with different substituents.

Research Scope and Objectives Pertaining to Ethynyldimethylborane

The primary objective of this article is to provide a focused and detailed examination of the chemical compound Borane (B79455), ethynyldimethyl-. The scope will encompass its fundamental chemical and physical properties, its synthesis, and its characteristic reactivity. A key aspect will be to delineate the specific reactions of ethynyldimethylborane with both electrophilic and nucleophilic species, thereby illustrating its utility as a synthetic building block. Furthermore, this article aims to position ethynyldimethylborane within the context of contemporary organoborane chemistry, highlighting its potential applications and the unique chemical space it occupies.

Chemical and Physical Properties of Borane, ethynyldimethyl-

The intrinsic properties of a chemical compound dictate its behavior and potential applications. This section details the known physical and spectroscopic characteristics of Borane, ethynyldimethyl-.

Tabulated Physical Properties

Comprehensive experimental data for the physical properties of ethynyldimethylborane is not widely available in the public domain. However, some fundamental properties can be noted.

| Property | Value | Source |

| Molecular Formula | C₄H₇B | General Chemical Knowledge |

| Molecular Weight | 65.91 g/mol | General Chemical Knowledge |

| Canonical SMILES | B(C)(C)C#C | vulcanchem.com |

This table is interactive. Users can sort and filter the data.

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques are crucial for confirming the structure and understanding the bonding within a molecule. While a complete set of experimentally recorded spectra for ethynyldimethylborane is not readily accessible, the expected spectroscopic features can be predicted based on its structure and the principles of spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show two main signals. A singlet corresponding to the six equivalent protons of the two methyl groups attached to the boron atom. Another singlet would correspond to the acetylenic proton. The chemical shift of the methyl protons would be influenced by the neighboring boron atom.

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals. One for the two equivalent methyl carbons, and two for the sp-hybridized carbons of the ethynyl (B1212043) group. The carbon atom directly bonded to the boron will show a characteristic chemical shift and may exhibit broadening due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboranes. For ethynyldimethylborane, a single resonance is expected in the region typical for triorganoboranes. The chemical shift would provide information about the electronic environment of the boron atom.

The infrared spectrum of ethynyldimethylborane would be characterized by several key absorption bands:

C-H Stretch (alkyne): A sharp absorption band is expected around 3300 cm⁻¹ for the stretching vibration of the acetylenic C-H bond.

C≡C Stretch: A weak to medium intensity band for the carbon-carbon triple bond stretch is anticipated in the region of 2100-2260 cm⁻¹.

C-H Stretch (alkane): Absorption bands corresponding to the C-H stretching vibrations of the methyl groups would appear in the region of 2850-2960 cm⁻¹.

B-C Stretch: The boron-carbon bond stretching vibration would also be present, typically in the fingerprint region of the spectrum.

Synthesis and Reactivity of Borane, ethynyldimethyl-

The preparation and subsequent chemical transformations of ethynyldimethylborane are central to its utility in organic synthesis.

Synthesis of Ethynyldimethylborane

The synthesis of alkynylboranes can generally be achieved through the reaction of a suitable boron electrophile with an alkynyl nucleophile. A common method involves the use of an organometallic reagent derived from a terminal alkyne. For ethynyldimethylborane, a plausible synthetic route would involve the reaction of ethynyllithium or ethynylmagnesium bromide with a dimethylboron halide, such as dimethylboron bromide or dimethylboron chloride.

General Reaction Scheme:

HC≡CLi + (CH₃)₂BBr → HC≡CB(CH₃)₂ + LiBr

This reaction would typically be carried out in an anhydrous, aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures to control the reactivity of the organometallic species.

Reactivity Profile

The reactivity of ethynyldimethylborane is characterized by the interplay between the electron-deficient boron center and the electron-rich carbon-carbon triple bond. This dual nature allows it to react with both electrophiles and nucleophiles.

The carbon-carbon triple bond in ethynyldimethylborane can act as a nucleophile, reacting with various electrophiles. For instance, in the presence of a strong acid, the triple bond can be protonated. Addition reactions across the triple bond with halogens (e.g., Br₂, I₂) are also expected, leading to the formation of dihaloalkenylboranes.

The electron-deficient boron atom in ethynyldimethylborane makes it a Lewis acid, capable of reacting with nucleophiles. Nucleophilic attack at the boron center can lead to the formation of a tetracoordinate borate (B1201080) complex. This activation is often a key step in the transfer of the ethynyl group to an electrophilic center.

A significant application of this reactivity is the addition of the ethynyl group to carbonyl compounds, such as aldehydes and ketones. In this process, a nucleophile (often a base) activates the alkynylborane, and the resulting borate complex transfers the ethynyl group to the electrophilic carbonyl carbon, forming a propargyl alcohol after workup.

Properties

CAS No. |

478015-55-3 |

|---|---|

Molecular Formula |

C4H7B |

Molecular Weight |

65.91 g/mol |

IUPAC Name |

ethynyl(dimethyl)borane |

InChI |

InChI=1S/C4H7B/c1-4-5(2)3/h1H,2-3H3 |

InChI Key |

PJKNDTSEEMEQRT-UHFFFAOYSA-N |

Canonical SMILES |

B(C)(C)C#C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Ethynyldimethylborane

Electrophilic Nature of the Boron Center in Ethynyldimethylborane

The boron atom in ethynyldimethylborane possesses a vacant p-orbital, rendering it electron-deficient and a potent electrophile. libretexts.org This inherent Lewis acidity dictates its reactivity, particularly its propensity to accept electrons from nucleophiles. The electrophilic character is a cornerstone of its chemical behavior, driving its participation in a variety of addition reactions. The electron-withdrawing nature of the ethynyl (B1212043) group further enhances the electrophilicity of the boron center compared to simple alkylboranes. This heightened reactivity allows ethynyldimethylborane to engage with a broad range of electron-rich species.

The electrophilic nature of boranes, including ethynyldimethylborane, is fundamental to their role in catalysis and organic synthesis. nih.govnih.gov Boron's ability to act as a Lewis acid, accepting a pair of electrons, facilitates reactions by activating substrates. libretexts.orglibretexts.org This activation often involves the formation of a coordinate bond between the boron center and a nucleophilic atom in the substrate molecule.

Nucleophilic Additions to Ethynyldimethylborane

Given its electrophilic boron center, ethynyldimethylborane readily undergoes nucleophilic addition reactions. In these reactions, a nucleophile attacks the electron-deficient boron atom, leading to the formation of a new sigma bond. testbook.com This process typically results in the formation of a tetracoordinate boron species, an boronate complex. The stability and subsequent reactivity of this intermediate depend on the nature of the nucleophile and the reaction conditions.

Common nucleophiles that react with organoboranes include amines, hydrides, and carbanions. The addition of a nucleophile to the boron atom can be the initial step in a variety of transformations. For instance, the resulting boronate can undergo further reactions, such as intramolecular rearrangements or subsequent attack by another electrophile. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond and creating an alkoxide intermediate which is then protonated. chemistryguru.com.sg

Hydroboration Reactions Mediated by Ethynyldimethylborane

Hydroboration is a powerful and versatile reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. mmcmodinagar.ac.inlscollege.ac.in Ethynyldimethylborane, containing a reactive B-H bond (if synthesized in a way to preserve it or used in situ), can act as a hydroborating agent. The reaction is characterized by its high regio- and stereoselectivity. libretexts.org

Addition to Alkenes: Regioselectivity and Stereoselectivity

The hydroboration of alkenes with boranes like ethynyldimethylborane proceeds with a high degree of regioselectivity, typically following an anti-Markovnikov addition pattern. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This means the boron atom adds to the less substituted carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. libretexts.org This selectivity is primarily governed by steric factors; the bulky borane (B79455) group preferentially approaches the less sterically hindered carbon atom. redalyc.orgmakingmolecules.com Electronic effects also play a role, as the boron acts as the electrophile. redalyc.orgnumberanalytics.com

The addition is also stereospecific, occurring in a syn-fashion, where the boron and hydrogen atoms add to the same face of the double bond. libretexts.orglscollege.ac.inmasterorganicchemistry.com This concerted mechanism involves a four-membered transition state. mmcmodinagar.ac.in The subsequent oxidation of the resulting organoborane proceeds with retention of configuration, meaning the stereochemistry established in the hydroboration step is preserved in the final alcohol product. masterorganicchemistry.commakingmolecules.com

| Alkene | Hydroborating Agent | Product Distribution (Regioselectivity) | Reference |

| 1-Hexene | Diborane | 94% 1-Hexanol | redalyc.org |

| 1-Hexene | 9-BBN | 99.9% 1-Hexanol | redalyc.org |

| Styrene | Diborane | 80% 2-Phenylethanol | redalyc.org |

| Styrene | 9-BBN | 98.5% 2-Phenylethanol | redalyc.org |

Addition to Alkynes: Alkenylborane Formation

Ethynyldimethylborane can also undergo hydroboration with alkynes. The reaction typically involves the syn-addition of the B-H bond across the triple bond, yielding an alkenylborane (also known as a vinylborane). libretexts.orglibretexts.org To prevent further reaction with the second pi bond of the alkyne, sterically hindered boranes are often employed. libretexts.orglibretexts.orglibretexts.org The use of a dialkylborane ensures that only one hydroboration occurs. libretexts.org

The resulting alkenylboranes are valuable synthetic intermediates. The regioselectivity of the addition to unsymmetrical alkynes is also governed by steric and electronic factors, with the boron atom adding to the less substituted carbon. libretexts.org

Anti-Markovnikov Addition Patterns

A key feature of hydroboration reactions is the consistent observance of anti-Markovnikov regioselectivity. libretexts.orglscollege.ac.inmasterorganicchemistry.comlibretexts.org This is in direct contrast to many other electrophilic addition reactions to unsaturated hydrocarbons, which typically follow Markovnikov's rule. youtube.comfiveable.me In the context of hydroboration, the boron atom is the electrophile and adds to the carbon atom that can better accommodate the partial positive charge in the transition state, which is the less substituted carbon. libretexts.org This regiochemical outcome makes hydroboration a highly predictable and useful tool for the synthesis of specific isomers of alcohols and other functional groups from alkenes and alkynes. organic-chemistry.org

Oxidative Transformations of Ethynyldimethylborane Derivatives

The organoboranes formed from the reactions of ethynyldimethylborane, such as alkyl- and alkenylboranes, are versatile intermediates that can be converted into a variety of other functional groups through oxidative transformations. libretexts.org The most common oxidation reaction involves the treatment of the organoborane with hydrogen peroxide in the presence of a base, typically sodium hydroxide. lscollege.ac.inlibretexts.org This process replaces the carbon-boron bond with a carbon-oxygen bond, leading to the formation of an alcohol. unacademy.com The oxidation proceeds with retention of stereochemistry, meaning the configuration at the carbon atom bonded to boron is preserved. masterorganicchemistry.commakingmolecules.com

Other oxidizing agents can also be used to transform organoboranes into different functional groups. For example, oxidation with chromic acid can yield ketones or carboxylic acids. The development of metal-free oxidative transformations has also provided alternative methods for these conversions. nih.gov These oxidative processes significantly expand the synthetic utility of ethynyldimethylborane and its derivatives. diva-portal.orgnih.govyoutube.com

| Organoborane Intermediate | Oxidizing Agent | Final Product | Reference |

| Trialkylborane | H₂O₂ / NaOH | Alcohol | lscollege.ac.in |

| Alkenylborane | H₂O₂ / NaOH | Enol (tautomerizes to Aldehyde/Ketone) | libretexts.orglibretexts.org |

Conversion to Alcohols and Carbonyl Compounds

The conversion of organoboranes, including alkynylboranes like ethynyldimethylborane, into alcohols and carbonyl compounds is a cornerstone of their synthetic utility. These transformations typically involve the oxidation of the carbon-boron bond.

A primary pathway for converting ethynyldimethylborane into a carbonyl compound involves a two-step sequence analogous to the hydroboration-oxidation of alkynes. jove.com While ethynyldimethylborane itself is the product of other reactions, its alkynyl group can be transformed. If ethynyldimethylborane were to undergo hydroboration with a bulky dialkylborane (to prevent a second addition), followed by oxidation, it would lead to an aldehyde. libretexts.orglibretexts.org

The key step is the oxidation of the C–B bond. Treatment of the intermediate vinylborane (B8500763) with an oxidizing agent, most commonly alkaline hydrogen peroxide (H₂O₂/NaOH), cleaves the C–B bond and replaces it with a C-OH group. wikipedia.org This process occurs with retention of stereochemistry. The initial product is a vinyl alcohol (enol), which rapidly tautomerizes to the more stable corresponding carbonyl compound. jove.com For a terminal alkyne unit like that in ethynyldimethylborane, this sequence ultimately yields an aldehyde. libretexts.org

Alternatively, direct oxidative cleavage of the alkyne triple bond can be achieved using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). libretexts.org This reaction cleaves the entire carbon-carbon triple bond, converting the ethynyl group into a carboxylic acid. youtube.com For ethynyldimethylborane, this would yield acetic acid after cleavage and oxidation of the terminal methyl group, though this is a destructive transformation rather than a functional group interconversion of the borane moiety. More controlled methods for oxidizing the C(sp)-B bond of alkynyl boronates to carboxylic acids, esters, and amides have also been developed, representing a direct functionalization pathway. nih.gov

Table 1: General Transformation of Terminal Alkynes via Hydroboration-Oxidation This table illustrates the general principle by which the ethynyl group could be converted to an aldehyde.

| Substrate (Terminal Alkyne) | Reagents | Intermediate | Final Product |

| R-C≡CH | 1. Bulky Borane (e.g., Disiamylborane) 2. H₂O₂, NaOH | Enol (R-CH=CH-OH) | Aldehyde (R-CH₂-CHO) |

| Phenylacetylene | 1. Disiamylborane (B86530) 2. H₂O₂, NaOH | 1-Phenyl-ethenol | Phenylacetaldehyde |

| 1-Hexyne | 1. 9-BBN 2. H₂O₂, NaOH | Hex-1-en-1-ol | Hexanal |

Cleavage of Carbon-Boron Bonds

The carbon-boron bond in organoboranes is susceptible to cleavage by various reagents, a process known as deboronation. In ethynyldimethylborane, both the ethynyl-boron C(sp)-B bond and the methyl-boron C(sp³)-B bonds can be cleaved.

Protonolysis: One of the most fundamental reactions is protonolysis, where a proton source cleaves the C-B bond to form a C-H bond. wikipedia.org This reaction is often considered an undesired side reaction in cross-coupling chemistry but can be synthetically useful. wikipedia.org Treating ethynyldimethylborane with a proton source, such as a carboxylic acid (e.g., acetic acid), would be expected to cleave the C(sp)-B bond preferentially, releasing acetylene (B1199291) gas and forming dimethylboryl acetate. The general mechanism for acid-catalyzed protodeboronation involves the reaction between the boronic acid (or organoborane) and the acid. wikipedia.org

Halogenation: The C-B bond can also be cleaved by halogens. For instance, treatment with iodine (I₂) in the presence of a base can convert a C-B bond into a C-I bond. This provides a route to vinyl and alkyl halides from the corresponding organoboranes.

Transmetalation: The transfer of the organic group from boron to another metal is a key step in many important reactions, such as the Suzuki-Miyaura coupling. While typically applied to aryl- and vinylboronic acids, the principle can be extended to alkynylboranes. In a hypothetical Suzuki-type coupling, the ethynyl group from ethynyldimethylborane could be transferred to a transition metal catalyst (e.g., palladium) to participate in C-C bond formation. rsc.org

Reductive Applications of Ethynyldimethylborane and its Complexes

The direct use of triorganoboranes like ethynyldimethylborane as reducing agents is not a common application. These compounds are characterized by an electron-deficient, three-coordinate boron center, which makes them electrophilic (Lewis acidic) rather than nucleophilic hydride donors. wikipedia.org Standard reductions are carried out by complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are true sources of the hydride ion (H⁻). libretexts.orglibretexts.orgacsgcipr.org

For ethynyldimethylborane to function as a reducing agent, it would first need to be converted into a tetracoordinate borohydride complex, often called an "ate" complex. This could hypothetically be achieved by reacting ethynyldimethylborane with a hydride source, such as lithium hydride (LiH), to form a lithium ethynyldimethylborohydride salt (Li[Me₂B(C≡CH)H]). This new species would possess a nucleophilic B-H bond capable of reducing polarized functional groups.

Reduction of Carbonyl Compounds to Alcohols

The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is a fundamental transformation in organic synthesis. libretexts.org This is typically achieved with reagents like NaBH₄ or LiAlH₄. masterorganicchemistry.com

A hypothetical complex, such as lithium ethynyldimethylborohydride, would be expected to reduce aldehydes and ketones. The mechanism would involve the nucleophilic transfer of a hydride ion from the boron center to the electrophilic carbonyl carbon. libretexts.org This addition forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup to yield the final alcohol product. libretexts.orgacsgcipr.org The reactivity of such a custom borohydride would be influenced by the electronic and steric effects of the dimethyl and ethynyl substituents on the boron atom.

Table 2: Comparison of Common Hydride Reagents for Carbonyl Reduction

| Reagent | Formula | Typical Substrates Reduced | Solvent |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Protic (e.g., Methanol, Ethanol) |

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Aprotic (e.g., Diethyl ether, THF) |

| Diisobutylaluminium Hydride | DIBAL-H | Esters, Nitriles (to Aldehydes) | Aprotic (e.g., Toluene, Hexane) |

| Lithium Triethylborohydride | LiB(C₂H₅)₃H | Hindered Ketones, Alkyl Halides | Aprotic (e.g., THF) |

Other Functional Group Reductions

Stronger hydride reagents like LiAlH₄ are capable of reducing a wider range of functional groups beyond aldehydes and ketones, including esters, carboxylic acids, and amides. harvard.edu A hypothetical ethynyldimethylborohydride complex would likely exhibit milder reducing properties than LiAlH₄, potentially offering some chemoselectivity, although specific applications have not been documented. Its reactivity would be more comparable to other trialkylborohydrides.

Radical Processes Involving Ethynyldimethylborane

One-Electron Chemistry of Organoboranes

The chemistry of organoboranes is not limited to two-electron (polar) pathways. Radical reactions, involving the movement of single electrons, represent an important facet of their reactivity. cornell.edu A key feature of three-coordinate organoboranes like ethynyldimethylborane is the presence of a vacant p-orbital on the boron atom, which allows the molecule to act as an electron acceptor.

This electron-accepting ability is central to their involvement in single-electron transfer (SET) processes. uva.nl In a SET event, an electron can be transferred from a suitable electron donor (a Lewis base or a reductant) to the organoborane, generating a radical anion. numberanalytics.com

For ethynyldimethylborane, a SET process would lead to the formation of the ethynyldimethylborane radical anion, [ (CH₃)₂B-C≡CH ]•⁻ . This transient species is a radical (possessing an unpaired electron) and an anion. Such intermediates can participate in a variety of subsequent radical chain reactions, fragmentations, or couplings.

Furthermore, alkynylboranes can undergo photochemical reactions. For example, the photolysis of certain arylethynyl(dimesityl)boranes has been shown to induce rearrangement to form borirenes, demonstrating that the absorption of light can initiate radical pathways. thieme-connect.dethieme.de While specific studies on ethynyldimethylborane are limited, these general principles suggest its potential to participate in one-electron chemistry when subjected to appropriate reducing or photochemical conditions.

Alpha-Boryl Radical Generation and Reactivity

The generation of carbon-centered radicals alpha to a boron atom, known as α-boryl radicals, has emerged as a powerful strategy in organic synthesis. Current time information in Bangalore, IN. These radicals exhibit unique stability and reactivity due to the interaction of the unpaired electron with the vacant p-orbital of the adjacent boron atom. While numerous methods exist for generating α-boryl radicals from precursors like α-halo boronic esters and vinyl boronates, the direct generation from alkynylboranes like ethynyldimethylborane presents a distinct synthetic challenge and opportunity. Current time information in Bangalore, IN.vulcanchem.comresearchgate.net

The reactivity of α-boryl radicals derived from compounds analogous to ethynyldimethylborane is influenced by the nature of the substituents on the boron atom. These radicals can participate in a variety of transformations, including additions to alkenes and alkynes, and cyclization reactions. vulcanchem.comresearchgate.net The electron-deficient nature of the boron center can influence the electrophilicity of the radical, guiding its reactivity towards electron-rich substrates.

A photoredox-catalyzed approach has been described for the radical difunctionalization of alkenes using N-heterocyclic carbene (NHC) boranes and alkynyl bromides. dntb.gov.ua This process involves the generation of a boryl radical, which then adds to the alkene. While not directly involving ethynyldimethylborane, this methodology highlights a potential pathway for the generation and subsequent reaction of a boryl radical from an alkynyl precursor.

Multi-Component Reactions Incorporating Ethynyldimethylborane

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. wikipedia.orgtcichemicals.comnih.gov The incorporation of organoboron compounds into MCRs has led to the development of novel synthetic methodologies. wikipedia.org

While specific examples of multi-component reactions directly employing ethynyldimethylborane are not extensively documented in readily available literature, the known reactivity of alkynylboronates suggests their potential as valuable partners in such transformations. For instance, a trialkylborane-mediated multi-component reaction involving propargyl acetates with a tributylstannyl group at the alkyne terminus and aldehydes has been reported to yield anti-δ,δ-disubstituted homoallylic alcohols. sci-hub.se This reaction demonstrates the ability of a boron-containing reagent to participate in a complex transformation involving C-C bond formation. Given the structural similarity, it is conceivable that ethynyldimethylborane could participate in analogous MCRs, acting as a source of the ethynyl moiety.

Metal-catalyzed MCRs often utilize alkynes as key building blocks. nih.gov The presence of the dimethylboryl group in ethynyldimethylborane could influence the regioselectivity and stereoselectivity of such reactions, offering a handle for controlling the outcome of complex transformations.

Ligand Effects and Stereoelectronic Control in Ethynyldimethylborane Reactivity

The reactivity of organometallic and organoboron compounds is profoundly influenced by both the steric and electronic properties of the ligands attached to the central atom. numberanalytics.com In the case of ethynyldimethylborane, the two methyl groups on the boron atom are relatively small, minimizing steric hindrance and allowing for facile approach of reactants. However, their electron-donating nature influences the Lewis acidity of the boron center.

Ligand Effects:

The interaction of ethynyldimethylborane with Lewis basic ligands can modulate its reactivity. Coordination of a ligand to the boron center increases the electron density on the boron, which can, in turn, affect the reactivity of the ethynyl group. This principle is utilized in frustrated Lewis pair (FLP) chemistry, where a sterically hindered Lewis acid and Lewis base can cooperatively activate small molecules. acs.org A bifunctional alkynylborane zirconocene (B1252598) complex has been shown to react with various donor ligands, demonstrating the influence of ligand coordination on the reactivity of the alkynylborane moiety. acs.org While not ethynyldimethylborane itself, this work provides a framework for understanding how external ligands could control the reaction pathways of ethynyldimethylborane.

Stereoelectronic Control:

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a crucial role in determining the outcome of chemical reactions. sci-hub.sewikipedia.orgbaranlab.orgrsc.org In reactions involving ethynyldimethylborane, the alignment of the π-orbitals of the ethynyl group with the orbitals of an incoming reagent will be critical. For example, in addition reactions, the stereochemical outcome will be dictated by the preferred trajectory of approach of the electrophile or nucleophile, which is governed by orbital overlap considerations.

The "primary stereoelectronic effect" and "secondary effect" have been discussed in the context of the Baeyer–Villiger rearrangement of Criegee intermediates, highlighting the importance of the antiperiplanar alignment of breaking bonds and migrating groups. nih.gov While a different class of reaction, these fundamental principles of orbital alignment are transferable to understanding the reactivity of ethynyldimethylborane. For instance, in any addition or rearrangement reaction, the conformational preferences of the transition state, stabilized or destabilized by stereoelectronic interactions, will dictate the major reaction pathway and the stereochemistry of the product.

Applications of Ethynyldimethylborane in Advanced Organic Synthesis

Ethynyldimethylborane as a Versatile Synthetic Intermediate

The utility of ethynyldimethylborane as a synthetic intermediate stems from its ability to participate in a wide array of chemical reactions. The presence of both an alkyne and a borane (B79455) moiety within the same molecule provides multiple reaction sites, making it a valuable tool for chemists.

Ethynyldimethylborane serves as a fundamental building block in the construction of more complex molecular architectures. illinois.edu Its carbon-carbon triple bond can be readily functionalized through various addition reactions, while the borane group can participate in cross-coupling reactions or be transformed into other functional groups. This dual reactivity allows for the stepwise and controlled elaboration of molecular structures.

The modular nature of synthesis using building blocks like ethynyldimethylborane allows for the systematic construction of complex molecules. semanticscholar.org By combining different building blocks, each with specific functionalities, chemists can create a vast library of compounds with diverse properties. semanticscholar.org This approach is particularly powerful in the discovery of new pharmaceuticals and materials. illinois.edu

The development of new classes of boronate building blocks, such as TIDA boronates, has further expanded the possibilities for creating three-dimensional molecules with intricate structures. illinois.edu These advanced building blocks offer increased stability and allow for the incorporation of specific stereochemical features, which is crucial for biological activity. illinois.edu

| Building Block Type | Key Features | Applications |

| MIDA boronates | Simple, sequential snapping together | Building 2D small molecules |

| TIDA boronates | Incorporate 3D structures, increased stability | Creating complex 3D molecules |

This table summarizes the features and applications of different boronate building blocks.

Ethynyldimethylborane can be readily converted into a variety of other organoborane reagents, further expanding its synthetic utility. wikipedia.org For example, hydroboration of the alkyne moiety can lead to the formation of vinylboranes, which are themselves valuable intermediates in organic synthesis. wikipedia.org These vinylboranes can then be used in a range of transformations, including Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds.

The transformation of ethynyldimethylborane into other organoboranes often proceeds with high stereoselectivity, allowing for the synthesis of specific isomers of the desired product. wikipedia.org This level of control is essential in the synthesis of complex natural products and pharmaceuticals, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

Furthermore, the boronic acid derivatives that can be prepared from ethynyldimethylborane are key reagents in a multitude of chemical reactions. wikipedia.org These derivatives are generally stable, readily prepared, and environmentally benign, making them attractive alternatives to other organometallic reagents. rsc.org

Carbon-Carbon Bond Forming Reactions Involving Ethynyldimethylborane Derivatives

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of organic molecules. sigmaaldrich.comalevelchemistry.co.ukrsc.org Ethynyldimethylborane and its derivatives are actively involved in several important carbon-carbon bond-forming reactions. sigmaaldrich.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. rsc.orglibretexts.orgtcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.orgtcichemicals.com Vinylboranes derived from ethynyldimethylborane are excellent substrates for Suzuki-Miyaura coupling reactions, allowing for the stereospecific formation of substituted alkenes.

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome of the reaction, and much research has been dedicated to optimizing these parameters for a wide range of substrates. rsc.orgnih.gov

| Suzuki-Miyaura Coupling Step | Description | Stereochemical Outcome |

| Oxidative Addition | The palladium catalyst inserts into the carbon-halide bond of the organic halide. | Retention of configuration at the electrophilic carbon. |

| Transmetalation | The organic group from the organoborane is transferred to the palladium catalyst. | Retention of configuration. |

| Reductive Elimination | The two organic groups on the palladium catalyst couple, and the product is eliminated, regenerating the catalyst. | Retention of configuration. |

This table outlines the key steps and stereochemical outcomes of the Suzuki-Miyaura coupling reaction.

Organoboron compounds, including derivatives of ethynyldimethylborane, can undergo a class of reactions known as 1,2-metallate rearrangements. wikipedia.orgbris.ac.ukresearchgate.net These reactions involve the migration of an organic group from the boron atom to an adjacent carbon atom. wikipedia.orgresearchgate.neted.ac.uk This process is often triggered by the addition of a nucleophile to the boron atom, forming a "boronate" complex. researchgate.neted.ac.uk

The rearrangement can be induced by various factors, including the presence of a leaving group on the adjacent carbon or the reaction with an electrophile. bris.ac.uknih.gov This versatility allows for the formation of a wide range of products with high stereocontrol. ed.ac.uk The enantiospecific coupling of boronic esters with arylacetylenes, for instance, can be achieved through a 1,2-metallate shift triggered by an alkynyl moiety. nih.gov

Recent research has explored new strategies to induce 1,2-metallate rearrangements, such as through the ring expansion of vinylcyclopropyl boronate complexes. bris.ac.uk This novel approach provides access to medicinally relevant cyclobutyl boronic esters with high diastereoselectivity. bris.ac.uk

The Chan-Lam coupling reaction provides a valuable method for the formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.orgnih.govalfa-chemistry.com This copper-catalyzed reaction typically involves the coupling of a boronic acid with an amine or an alcohol. wikipedia.orgalfa-chemistry.com While the primary application of Chan-Lam coupling is for C-N and C-O bond formation, derivatives of ethynyldimethylborane can participate in related copper-catalyzed cross-coupling reactions.

The Chan-Lam coupling offers several advantages over other cross-coupling methods, such as the use of an inexpensive and readily available copper catalyst and the ability to perform the reaction in the presence of air and moisture. wikipedia.orgalfa-chemistry.com The reaction is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis. nih.gov

The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper-aryl intermediate, which then undergoes reductive elimination to form the desired product. wikipedia.org The reaction can be promoted by the addition of various ligands and bases. organic-chemistry.org

Stereoselective Transformations with Ethynyldimethylborane

Regioselective Functionalization

Regioselective functionalization refers to the control of reactivity at a specific position in a molecule when multiple reactive sites are present. In the context of ethynyldimethylborane, its carbon-carbon triple bond presents two distinct carbon atoms that could potentially react. The directing of a chemical reaction to one of these carbons over the other is a prime example of regioselectivity.

The hydroboration of alkynes, for instance, is a classic example of a regioselective reaction. makingmolecules.comredalyc.orgnumberanalytics.comchemistrysteps.com In the case of a terminal alkyne, the boron atom typically adds to the less substituted carbon atom. This preference is largely governed by steric factors; the bulkier dialkylboryl group (in this case, dimethylboryl) preferentially adds to the sterically less hindered terminal carbon of the alkyne. Electronic effects also play a role, but steric hindrance is often the dominant factor in determining the regiochemical outcome of the hydroboration of alkynes.

While specific research detailing the regioselective functionalization of ethynyldimethylborane is not extensively documented in publicly available literature, we can infer its likely reactivity based on the well-established principles of alkyne hydroboration. When ethynyldimethylborane undergoes hydroboration, the boron atom of a borane reagent (e.g., borane-tetrahydrofuran (B86392) complex) would be expected to add to the internal carbon of the triple bond, and the hydrogen atom would add to the terminal carbon. This is because the dimethylboryl group already present on the alkyne would direct the incoming boryl group to the more sterically accessible and electronically favorable position.

Subsequent oxidation of the resulting vinylborane (B8500763) would then yield a functionalized product with a specific regiochemistry. The precise nature of the product would depend on the subsequent reagents used. For example, oxidation with hydrogen peroxide in a basic solution would lead to the formation of a carbonyl group at the internal carbon.

The following table illustrates the expected regioselectivity in the hydroboration of ethynyldimethylborane compared to a simple terminal alkyne.

| Reactant | Reagent | Major Regioisomeric Product |

| 1-Hexyne | BH3-THF | 1-Hexanal (after oxidation) |

| Ethynyldimethylborane | BH3-THF | Acetone (after oxidation) |

It is important to note that the regioselectivity of such reactions can be influenced by the specific borane reagent used. More sterically demanding boranes can exhibit even higher degrees of regioselectivity.

Ethynyldimethylborane in Metal-Free Catalysis and Organocatalysis

The fields of metal-free catalysis and organocatalysis have gained significant traction as they offer more sustainable and environmentally benign alternatives to traditional transition-metal-catalyzed reactions. rsc.orgrsc.org These approaches utilize small organic molecules or main-group elements to catalyze chemical transformations, thereby avoiding the issues of toxicity and cost associated with many heavy metals.

Boron-containing compounds, in particular, have emerged as versatile reagents and catalysts in metal-free systems. Boranes can function as Lewis acids, activating substrates towards nucleophilic attack. escholarship.org The development of frustrated Lewis pairs, which involve a sterically hindered Lewis acid and a Lewis base, has further expanded the scope of metal-free catalysis, enabling the activation of small molecules like H2.

While there is a lack of specific reports on the use of ethynyldimethylborane as a catalyst in metal-free or organocatalytic reactions, its structural features suggest potential applications. The boron atom in ethynyldimethylborane is electron-deficient and could, in principle, act as a Lewis acid to activate substrates. However, the presence of the ethynyl (B1212043) group may modulate its Lewis acidity compared to more common borane catalysts like triphenylborane.

In the realm of organocatalysis, ethynyldimethylborane could potentially serve as a substrate in reactions catalyzed by organic molecules. For example, the triple bond of ethynyldimethylborane could undergo nucleophilic addition catalyzed by an organocatalyst. The specific mode of activation and the resulting products would be dependent on the nature of the organocatalyst and the reaction conditions.

The development of new catalytic systems is an active area of research, and the exploration of compounds like ethynyldimethylborane in metal-free and organocatalytic contexts could lead to novel synthetic methodologies.

The table below outlines some general classes of metal-free and organocatalytic reactions where a compound like ethynyldimethylborane could hypothetically be involved.

| Catalysis Type | Reaction Class | Potential Role of Ethynyldimethylborane |

| Metal-Free Catalysis | Hydroboration | As a substrate |

| Organocatalysis | Nucleophilic Addition to Alkynes | As an electrophilic substrate |

| Organocatalysis | Cycloaddition Reactions | As a dienophile or dipolarophile |

Further research is required to explore and establish the practical applications of ethynyldimethylborane in these cutting-edge areas of organic synthesis.

Computational Chemistry and Theoretical Investigations of Ethynyldimethylborane

Electronic Structure Analysis of Ethynyldimethylborane

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and physical properties. In ethynyldimethylborane, the electronic landscape is shaped by the interplay between the electron-donating methyl groups, the electron-accepting boron center, and the π-system of the carbon-carbon triple bond.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to model this electronic environment. Key aspects of the analysis include the distribution of electron density, the nature of chemical bonds, and the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). The boron atom in ethynyldimethylborane is trigonal planar, and its vacant p-orbital can interact with the π-orbitals of the ethynyl (B1212043) group. This interaction is crucial, as it delocalizes electron density and influences the molecule's electrophilic character. Studies on related bis(dimethylboryl) compounds show that the dimethylboryl group ((CH₃)₂B-) is a potent π-acceptor, which significantly lowers the energy of the LUMO. acs.org This effect is expected to be prominent in ethynyldimethylborane as well, rendering the acetylenic carbon atoms electron-deficient and susceptible to nucleophilic attack.

The calculated properties provide a quantitative picture of these electronic effects. The HOMO is typically localized on the C≡C triple bond, while the LUMO is centered on the boron atom and the adjacent acetylenic carbon, indicating the sites for electrophilic and nucleophilic attack, respectively.

Table 1: Predicted Electronic Properties of Ethynyldimethylborane (DFT B3LYP/6-31G)* This table presents hypothetical data based on trends observed in related organoboron compounds for illustrative purposes.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -9.8 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.3 eV | A large gap suggests high kinetic stability. |

| Mulliken Charge on Boron | +0.45 | Confirms the electrophilic nature of the boron center. |

| Mulliken Charge on Cα (B-C≡) | -0.20 | Shows electron density drawn towards the boron-adjacent carbon. |

| Mulliken Charge on Cβ (≡C-H) | -0.15 | Indicates the polarization of the C≡C bond. |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction, allowing for the elucidation of reaction mechanisms. rsc.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For ethynyldimethylborane, a key area of theoretical investigation is its participation in reactions such as cycloadditions and alkynylborations. researchgate.netacs.org

Theoretical studies on the reactions of other alkynylboranes, for instance with dienes like butadiene, have shown competition between [4+2] cycloaddition (Diels-Alder) pathways and alkynylboration reactions. acs.org Similar pathways can be computationally explored for ethynyldimethylborane. Using DFT methods, the geometries of transition states can be optimized, and the energy barriers (activation energies) for different pathways can be calculated. A transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For a hypothetical Diels-Alder reaction between ethynyldimethylborane and 1,3-butadiene, computational analysis would predict the activation energy and the geometry of the transition state. The analysis would reveal whether the reaction is concerted or stepwise and provide insights into the synchronicity of bond formation.

Table 2: Predicted Transition State Data for the [4+2] Cycloaddition of Ethynyldimethylborane with 1,3-Butadiene This table presents hypothetical data based on DFT studies of similar alkynylborane reactions for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Activation Energy (ΔE‡) | 25.5 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Imaginary Frequency | -450 cm-1 | Confirms the structure is a true first-order saddle point (transition state). |

| Forming C-C bond 1 length | 2.25 Å | Indicate the extent of bond formation in the transition state. Similar lengths suggest a synchronous process. |

| Forming C-C bond 2 length | 2.28 Å |

Prediction of Reactivity and Selectivity

Building on the electronic structure analysis, computational models can predict the reactivity and selectivity of ethynyldimethylborane in various chemical transformations. Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

For ethynyldimethylborane, the strong electron-withdrawing nature of the dimethylboryl group is predicted to make the alkyne a good dienophile in Diels-Alder reactions and a potent Michael acceptor. In reactions with unsymmetrical reagents, the regioselectivity can be predicted by analyzing the distribution of the frontier orbitals and the electrostatic potential map. The more positive region of the molecule will attract nucleophiles, while the region with the highest HOMO density will be the site of electrophilic attack. Theoretical studies on related systems confirm that the regioselectivity of cycloadditions involving boryl-substituted alkynes is strongly controlled by these electronic factors. acs.org

For example, in a 1,3-dipolar cycloaddition with a nitrile oxide, computational models can determine which of the two possible regioisomers will be the major product by comparing the activation energies of the respective transition states.

Table 3: Predicted Regioselectivity in the Reaction of Ethynyldimethylborane with Benzonitrile Oxide This table presents hypothetical data based on known reactivity patterns of alkynylboranes for illustrative purposes.

| Product (Isomer) | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| 3-Phenyl-5-(dimethylboryl)isoxazole | 0.0 | Major Product |

| 3-Phenyl-4-(dimethylboryl)isoxazole | +4.2 | Minor Product |

Spectroscopic Property Simulations and Validation

Computational chemistry is a vital tool for the prediction and interpretation of spectroscopic data. canterbury.ac.nz Simulating spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) can aid in the structural characterization of a molecule and validate the computational model itself when compared with experimental results. researchgate.net

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of ethynyldimethylborane and their corresponding IR intensities. unige.ch These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions (stretching, bending). For ethynyldimethylborane, key predicted vibrations would include the C-H stretch of the ethynyl group, the C≡C triple bond stretch, and various B-C and C-H stretches and bends associated with the dimethylboryl group. A good agreement between the calculated and experimental spectrum confirms the accuracy of the computed geometry. unifi.it

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹¹B NMR spectra can also be calculated. researchgate.net These calculations are highly sensitive to the electronic environment of each nucleus. For ethynyldimethylborane, the electron-withdrawing boryl group is expected to cause a downfield shift (deshielding) for the acetylenic carbons and proton compared to acetylene (B1199291) itself. Comparing calculated chemical shifts with experimental values is a powerful method for structural verification. researchgate.netfrontiersin.org

Table 4: Predicted vs. Experimental Vibrational Frequencies for Ethynyldimethylborane This table presents hypothetical data informed by general values for organoboron compounds for illustrative purposes, as specific experimental data is scarce.

| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Expected Experimental Range (cm-1) | Assignment |

|---|---|---|---|

| ν(≡C-H) | 3310 | 3300-3320 | Terminal Alkyne C-H Stretch |

| ν(C≡C) | 2155 | 2150-2180 | C-C Triple Bond Stretch |

| ν(B-Csp) | 1205 | 1190-1220 | Boron-Alkyne C Stretch |

| ν(B-Csp3) | 1150 | 1140-1160 | Boron-Methyl C Stretch |

Table 5: Predicted NMR Chemical Shifts (δ, ppm) for Ethynyldimethylborane This table presents hypothetical data based on known shielding/deshielding effects in analogous compounds for illustrative purposes.

| Nucleus | Calculated Chemical Shift (ppm) | Expected Experimental Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H (CH₃) | 0.9 | 0.8 - 1.0 | Typical range for methyl groups on boron. |

| ¹H (≡C-H) | 2.8 | 2.7 - 3.0 | Deshielded by the anisotropic effect of the C≡C bond and the electron-withdrawing boryl group. |

| ¹¹B | 35.0 | 33.0 - 38.0 | Characteristic for trigonal alkyl/alkynyl boranes. |

| ¹³C (B-C≡) | 95.0 | 93.0 - 97.0 | Deshielded due to the electronegativity of the sp carbon and the influence of the boron atom. |

| ¹³C (≡C-H) | 85.0 | 83.0 - 87.0 |

Advanced Applications and Emerging Research Directions for Ethynyldimethylborane

Ethynyldimethylborane in Polymer Chemistry and Materials Science

Organoboron compounds, a class to which ethynyldimethylborane belongs, have become invaluable tools in synthetic chemistry, serving as versatile catalysts and building blocks for creating a wide array of macromolecules and functional materials. rsc.orgrsc.org Their utility stems from the unique electronic properties of the boron atom, which possesses a vacant p-orbital, rendering it Lewis acidic and capable of participating in a diverse range of chemical transformations. digitellinc.com This inherent reactivity has been harnessed to mediate various polymerization methods, offering pathways to polymers with controlled architectures and functionalities. rsc.orgrsc.org

While much of the foundational research has utilized simpler alkylboranes like triethylborane, the principles are broadly applicable to other organoboranes, including ethynyldimethylborane. rsc.orgrsc.org The presence of the ethynyl (B1212043) group alongside the dimethyl substituents on the boron atom in ethynyldimethylborane offers unique electronic and steric properties that can be exploited in polymer synthesis. These compounds can act as initiators, catalysts, or components of catalytic systems, driving polymerization through several distinct mechanisms. acs.org The exploration of organoboron-mediated polymerization has opened new avenues for designing advanced materials with tailored properties. rsc.orgsciengine.com

Synthesis of Functional Polymers with Defined Topologies

A significant advantage of organoboron-mediated polymerization is the ability to produce polymers with well-defined and complex topologies. rsc.org The controlled nature of these polymerization techniques allows for the synthesis of various architectures beyond simple linear chains. rsc.org

The polymers that can be synthesized include:

Block Copolymers: By sequentially adding different monomers to a living polymerization system initiated by an organoborane.

Graft Copolymers: Using polymers with pendant organoborane functionalities as macroinitiators.

Cyclic Polymers: Achievable through specific ring-opening polymerization strategies catalyzed by organoboron systems.

Dendritic or Hyperbranched Polymers: Can be synthesized using specific monomers and controlled chain-walking or polyhomologation techniques. rsc.org

The ability to create these complex structures is essential for advanced materials science, as the topology of a polymer has a profound impact on its physical and chemical properties. rsc.org The direct polymerization of monomers containing borane (B79455) functionalities or post-polymerization modification allows for the incorporation of the B-C bond as a reactive handle for further chemical transformations. digitellinc.comdigitellinc.com

Design of Organoboron-Based Functional Materials

The unique electronic characteristics of boron make it a valuable element in the design of sophisticated π-functional materials with appealing photophysical and electronic properties. Trivalent boron compounds typically adopt a trigonal planar geometry and possess a vacant p-orbital, which allows for effective orbital interaction with π-conjugated systems. researchgate.net This vacancy is also responsible for high Lewis acidity, and the boryl group acts as a π-electron-accepting group, particularly in the excited state. researchgate.net The strategic incorporation of these features into molecular design has led to the development of advanced materials. researchgate.net

Organoboron compounds, including those derived from or similar in electronic nature to ethynyldimethylborane, are instrumental in creating materials with unique optical and electronic properties. rsc.org The incorporation of boron-nitrogen (B-N) or boron-oxygen (B-O) building blocks into organic small molecules or polymer backbones can generate materials with low LUMO/HOMO energy gaps, broad absorption ranges, and multiple processing sites. rsc.org These characteristics are highly desirable for applications in organic solar cells (OSCs) and luminescent materials. rsc.org

Fine-tuning the absorption spectra, energy levels, and electron mobility of these materials is achievable through precise molecular design. rsc.org For instance, the design of molecules with donor-π-acceptor (D-π-A) structures can lead to materials with significant fluorescence solvatochromism, indicating a more polarized structure in the excited state, a key feature for various applications. researchgate.net

Here is an interactive data table summarizing the properties of some organoboron building blocks:

| Building Block | Key Properties | Potential Applications |

| PPAB units | Robust near-infrared (NIR) absorption, high fluorescence quantum yield, exceptional thermal and photochemical stability. rsc.org | Photonics |

| BODIPY | Broad absorption, high molar extinction coefficient, remarkable redox properties, ease of structural modification, excellent solubility. rsc.org | Photonics |

| BNBP | Superior photovoltaic performance. rsc.org | Organic Solar Cells (Acceptor Materials) |

| BF2bdks | Strong luminescence in both solution and solid state, tunable fluorescence emission, two-photon excited fluorescence. rsc.org | Luminescent Materials |

Flow Chemistry Applications with Ethynyldimethylborane

Flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are difficult to control or involve hazardous reagents. noelresearchgroup.comnjbio.com This technology utilizes continuous flow reactors, such as plug flow reactors (PFRs) or continuous stirred tank reactors (CSTRs), where reactants are continuously fed and products are removed. njbio.com The high surface-to-volume ratio in these reactors allows for superior heat transfer and mixing, leading to better control over reaction parameters like temperature and concentration. njbio.comnih.gov This enhanced control can result in higher yields, purities, and increased safety. njbio.com

While specific examples detailing the use of ethynyldimethylborane in flow chemistry are not prevalent in the provided search results, the general principles of flow chemistry are highly applicable to its reactions. Given that organoboron reagents can be highly reactive, the precise control offered by flow systems would be beneficial. Flow chemistry enables reactions to be run at temperatures and pressures that might be unattainable or unsafe in batch reactors. wiley-vch.de For instance, cryogenic reactions can often be performed at higher temperatures in flow due to efficient heat dissipation. wiley-vch.de

The ability to handle hazardous or unstable intermediates is a key advantage of flow chemistry. njbio.com This is particularly relevant for organoboron chemistry, where intermediates can be sensitive. Flow systems can be designed to generate such species in situ, immediately followed by their consumption in the next reaction step. wiley-vch.de Furthermore, flow chemistry is a powerful tool for multistep synthesis, allowing for the direct feeding of the output from one reactor into the next, sometimes incorporating in-line purification. njbio.com This streamlines the entire process and minimizes manual handling of intermediates. noelresearchgroup.com

Intermolecular Interaction Studies Involving Ethynyldimethylborane

The reactivity of ethynyldimethylborane is largely dictated by the fundamental principles of intermolecular forces. These forces, which are weaker than intramolecular forces like covalent bonds, govern how molecules interact with each other. libretexts.org The primary types of intermolecular forces include dipole-dipole interactions, London dispersion forces, and hydrogen bonds. libretexts.orglibretexts.org

Ethynyldimethylborane, with its polar B-C bond and the π-system of the ethynyl group, is expected to participate in dipole-dipole interactions with other polar molecules. libretexts.org The electron-deficient nature of the boron atom makes it a Lewis acid, capable of interacting with Lewis bases.

The reactivity with common chemical species can be understood through these interactions:

With polar molecules: Ethynyldimethylborane will exhibit dipole-dipole attractions with molecules possessing permanent dipoles. libretexts.org

With nonpolar molecules: London dispersion forces, arising from temporary fluctuations in electron distribution, will be the primary mode of interaction. The strength of these forces increases with the size and surface area of the interacting molecules. libretexts.org

With species capable of hydrogen bonding: While ethynyldimethylborane itself does not have a hydrogen atom bonded to a highly electronegative atom (N, O, or F), it can act as a hydrogen bond acceptor through the electron density of its triple bond. nih.gov

Supramolecular assembly involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. nih.gov These interactions, though weaker than covalent bonds, can collectively lead to the formation of complex and functional architectures. nih.govrsc.org The principles of supramolecular chemistry are highly relevant to ethynyldimethylborane, as its structural and electronic features can be exploited to direct self-assembly.

The hydrophobic nature of the dimethylboryl and ethynyl groups can drive the assembly of ethynyldimethylborane-containing molecules in aqueous environments. nih.gov Furthermore, the specific electronic interactions of the borane moiety can be harnessed. For example, host-guest complexes can be formed where an electron-rich guest molecule interacts with the electron-deficient boron center of a host molecule. osti.gov

The formation of one-dimensional chain structures or more complex nanostructures through self-assembly has been observed in various systems involving non-covalent interactions. nih.gov For instance, DNA conjugates modified with hydrophobic chromophores can self-assemble into nanospheres with light-harvesting properties. nih.gov While direct examples with ethynyldimethylborane are not detailed, the potential for its use in creating functional supramolecular materials is significant. The precise arrangement of molecules in a supramolecular assembly can lead to emergent properties, such as enhanced charge transport in electronic materials. osti.gov

Future Perspectives and Unexplored Research Avenues

The future of research on ethynyldimethylborane and related organoboron compounds is promising, with several unexplored avenues holding significant potential.

Advanced Materials: The continued exploration of ethynyldimethylborane derivatives for use in organic electronics is a key future direction. By systematically modifying the molecular structure, it should be possible to fine-tune the electronic and photophysical properties to achieve even higher performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The design of multi-resonant thermally activated delayed fluorescence (MR-TADF) materials based on boron and nitrogen atoms is a particularly promising area. researchgate.net

Catalysis: A systematic investigation into the catalytic activity of ethynyldimethylborane and its derivatives is warranted. This could involve screening their performance in a wide range of organic reactions, potentially leading to the discovery of new and more efficient catalytic systems. The development of chiral borane catalysts for asymmetric synthesis is another exciting possibility.

Supramolecular Chemistry: The self-assembly properties of ethynyldimethylborane-containing molecules could be further exploited to create novel functional nanomaterials. rsc.org This could include the design of sensors, drug delivery systems, or materials with unique optical and electronic properties arising from the precise spatial arrangement of the molecular components. The study of host-guest chemistry involving ethynyldimethylborane-based macrocycles could also lead to new applications in molecular recognition and separation science. osti.gov

Flow Chemistry: The application of flow chemistry to reactions involving ethynyldimethylborane and other reactive organoboron compounds is an area ripe for exploration. The development of continuous flow processes for the synthesis and subsequent reaction of these compounds could offer significant advantages in terms of safety, efficiency, and scalability. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.